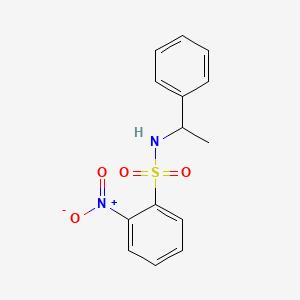![molecular formula C23H14Cl2N2O3 B5434136 2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5434136.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is commonly referred to as BDQ and belongs to the class of quinolone-based drugs. BDQ has been found to exhibit potent anti-tuberculosis activity, making it a promising candidate for the treatment of tuberculosis, especially in multidrug-resistant cases.
Wirkmechanismus
BDQ acts by inhibiting the ATP synthase enzyme, which is responsible for the synthesis of ATP in M. tuberculosis. ATP is required for various cellular processes, including energy production, DNA replication, and protein synthesis. By inhibiting ATP synthase, BDQ disrupts the energy metabolism of the bacterium, leading to its death.
Biochemical and Physiological Effects:
BDQ has been found to have minimal toxicity and is well-tolerated in humans. It has been shown to have a low potential for drug-drug interactions and does not affect the metabolism of other drugs. BDQ has been found to have a long half-life, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
BDQ has several advantages for use in lab experiments. It exhibits potent anti-tuberculosis activity and has a low potential for toxicity. BDQ has been found to be effective against both drug-sensitive and drug-resistant strains of M. tuberculosis. However, BDQ has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on BDQ. One area of research is the development of new formulations of BDQ that can be administered orally. Another area of research is the investigation of the potential of BDQ for the treatment of other bacterial infections. Additionally, there is a need for further studies to determine the optimal dosing regimen for BDQ and to investigate its potential for use in combination therapy with other anti-tuberculosis drugs.
Synthesemethoden
The synthesis of BDQ involves the reaction of 2,6-dichloroaniline with 2-(1,3-benzodioxol-5-yl)acetaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 2-methyl-3-butyn-2-ol. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
BDQ has been extensively studied for its anti-tuberculosis activity. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. BDQ works by inhibiting the ATP synthase enzyme, which is essential for the survival of M. tuberculosis. This leads to a decrease in ATP production, which in turn leads to the death of the bacterium.
Eigenschaften
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2,6-dichlorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O3/c24-16-5-3-6-17(25)22(16)27-21(26-18-7-2-1-4-15(18)23(27)28)11-9-14-8-10-19-20(12-14)30-13-29-19/h1-12H,13H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSKSMCDKKZDSQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC=C5Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC=C5Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-phenylethyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5434053.png)
![2-(methoxymethyl)-7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434061.png)

![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)

![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)
![4-[4-(dimethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434094.png)

![N,N,2-trimethyl-7-(5-phenylpentanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5434103.png)


![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazine-1-sulfonamide](/img/structure/B5434127.png)
![5-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5434134.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5434148.png)